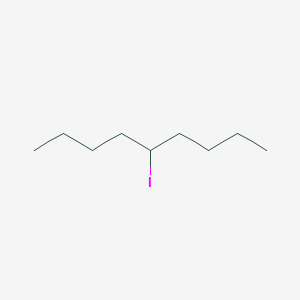
Tetrakis(fluoromethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrakis(fluoromethyl)silane can be synthesized through the reaction of silicon tetrachloride with fluoromethyl reagents under controlled conditions. One common method involves the use of sodium fluoromethylate as a fluoromethylating agent . The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using silicon tetrachloride and fluoromethyl reagents in specialized reactors. The process requires precise control of temperature and pressure to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrakis(fluoromethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrofluoric acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions typically occur under mild conditions.
Hydrolysis: This reaction occurs readily in the presence of moisture or aqueous solutions.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, the products can include various substituted silanes.
Hydrolysis: The primary products are silanols and hydrofluoric acid.
Applications De Recherche Scientifique
Tetrakis(fluoromethyl)silane has a wide range of applications in scientific research:
Materials Science: The compound is utilized in the development of advanced materials, including metal-organic frameworks (MOFs) and porous polymers.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of tetrakis(fluoromethyl)silane involves its ability to act as a fluoromethylating agent. The fluoromethyl groups can participate in various chemical reactions, leading to the formation of new compounds with unique properties. The silicon atom serves as a central scaffold, allowing for the attachment of multiple functional groups .
Comparaison Avec Des Composés Similaires
Tetrakis(4-tetrazolylphenyl)silane: Used in the construction of metal-organic frameworks.
Tetrakis(pentafluorophenyl)borate: Employed as a cocatalyst in polymerization reactions.
Uniqueness: Tetrakis(fluoromethyl)silane is unique due to the presence of fluoromethyl groups, which impart distinct chemical properties such as high reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile reagents .
Propriétés
Numéro CAS |
61152-93-0 |
|---|---|
Formule moléculaire |
C4H8F4Si |
Poids moléculaire |
160.18 g/mol |
Nom IUPAC |
tetrakis(fluoromethyl)silane |
InChI |
InChI=1S/C4H8F4Si/c5-1-9(2-6,3-7)4-8/h1-4H2 |
Clé InChI |
DAAUYOIAHSQJCB-UHFFFAOYSA-N |
SMILES canonique |
C(F)[Si](CF)(CF)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-Bromophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602328.png)

![1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14602337.png)

![3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one](/img/structure/B14602345.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14602346.png)





![3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602387.png)

![2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14602403.png)
